
1-Pyridin-3-ylpyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
1-Pyridin-3-ylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10 H12 N2 O2 . It falls under the category of carboxylic acids . The CAS number for this compound is 80028-26-8 .
Synthesis Analysis
The synthesis of compounds similar to this compound, such as pyrrolidine derivatives, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The pyrrolidine ring, a key component of this compound, is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in this compound can undergo various chemical reactions . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.218 .Applications De Recherche Scientifique
Extraction and Separation Techniques
Pyridine-3-carboxylic acid, a derivative similar to 1-Pyridin-3-ylpyrrolidine-3-carboxylic acid, has been utilized in extraction processes. Kumar and Babu (2009) explored the extraction of Pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with various diluents, focusing on equilibrium studies in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).
Synthesis and Functionalization
1H-pyrazole-3-carboxylic acid, structurally related to this compound, has been involved in functionalization reactions. Yıldırım et al. (2005) studied its conversion into various derivatives through reactions with different amines, highlighting the significance in the synthesis of complex organic compounds (Yıldırım, Kandemirli, & Demir, 2005).
Coordination Polymers and Crystal Engineering
Ghosh, Savitha, and Bharadwaj (2004) investigated the reactivity of pyridine-tricarboxylic acid towards Zn(II) salts under different conditions, resulting in various coordination polymers. Their study provides insights into the design of molecular structures for advanced materials (Ghosh, Savitha, & Bharadwaj, 2004).
Reactivity and Synthesis Studies
Shen et al. (2012) conducted a detailed synthesis and structural study of pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, demonstrating the complexity and potential of such compounds in organic synthesis (Shen, Huang, Diao, & Lei, 2012).
Metal-Organic Frameworks (MOFs)
The work of Zhao, Chu, Gao, Huang, and Qu (2014) on coordination polymers with pyridine-3-carboxylic acid (a related compound) illustrates the potential of such compounds in constructing MOFs, which have applications in catalysis, gas storage, and separation processes (Zhao, Chu, Gao, Huang, & Qu, 2014).
Propriétés
IUPAC Name |
1-pyridin-3-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-3-5-12(7-8)9-2-1-4-11-6-9/h1-2,4,6,8H,3,5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZLMGGDGNECGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393337.png)
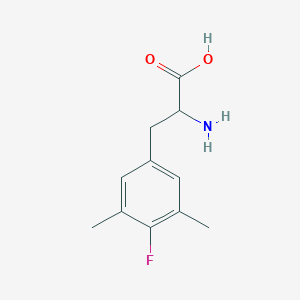
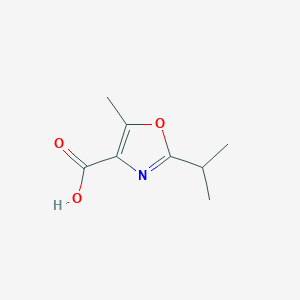
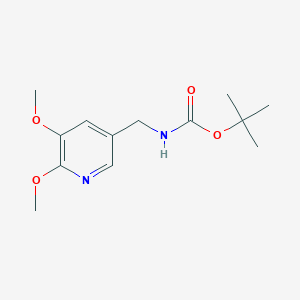
![(3S,3aS,6S)-3-((tert-Butyldimethylsilyl)oxy)-6-(hydroxymethyl)-3a,6-dimethyldecahydro-1H-cyclopenta[a]naphthalen-7(2H)-one](/img/structure/B1393341.png)
![(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate](/img/structure/B1393345.png)
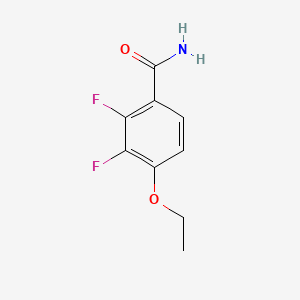

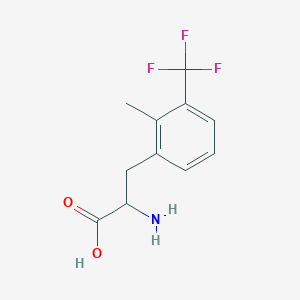

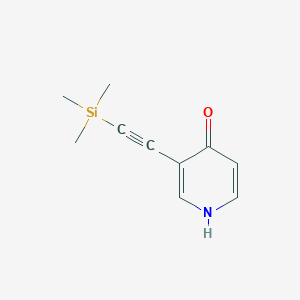


![[2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1393360.png)